molecular formula C14H20BFO4 B6304431 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester CAS No. 2121512-21-6

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester

Cat. No.: B6304431
CAS No.: 2121512-21-6
M. Wt: 282.12 g/mol
InChI Key: RTHLFDVSFZWBFU-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its molecular formula C14H20BFO4 and a molecular weight of 282.12 g/mol . It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the boronic ester, which can be a challenging task due to the increased stability of boronic esters .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is being used in. For instance, in the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . Additionally, the protodeboronation process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is being used in. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester. For instance, the pH level can strongly influence the rate of the reaction . The compound’s reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,3-dimethoxy-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-flu

Properties

IUPAC Name

2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHLFDVSFZWBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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